molecular formula C17H20ClN3O2 B15121712 2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one

2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one

Cat. No.: B15121712
M. Wt: 333.8 g/mol
InChI Key: OZCIDQOCLMJDOD-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one is a complex organic compound that features a combination of chlorophenoxy, imidazole, and azetidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one typically involves multiple steps, starting with the preparation of the core azetidine structure. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The imidazole moiety is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the chlorophenoxy group through etherification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The chlorophenoxy group may interact with cellular membranes or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C17H20ClN3O2/c1-17(2,23-15-5-3-14(18)4-6-15)16(22)21-10-13(11-21)9-20-8-7-19-12-20/h3-8,12-13H,9-11H2,1-2H3

InChI Key

OZCIDQOCLMJDOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CC(C1)CN2C=CN=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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